

The discovery and development of Ceapins for UPR inhibition.

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Compound of Interest

Compound Name: Ceapin-A7

Cat. No.: B8116401

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An In-depth Technical Guide to the Discovery and Development of Ceapins for UPR Inhibition

Introduction

The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway that maintains protein homeostasis within the endoplasmic reticulum (ER).[1][2][3] The UPR is orchestrated by three primary ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 α (ATF6 α).[4][5] When misfolded proteins accumulate in the ER, these sensors are activated to restore proteostasis. The ATF6 α branch, in particular, plays a significant cytoprotective role, and its activation is linked to cell survival in various pathological conditions, including cancer.

Historically, the ATF6 α signaling pathway was considered "undruggable". This changed with the discovery of Ceapins, a novel class of pyrazole amide compounds. These first-in-class small molecules selectively inhibit the ATF6 α branch of the UPR, providing powerful tools to dissect its role in disease and offering a new avenue for therapeutic intervention. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of Ceapins.

Discovery of Ceapins

Ceapins were identified through a series of high-throughput, cell-based screens designed to find modulators of ATF6 α signaling. The initial screen utilized a HEK293T cell line containing an ER stress-response element (ERSE) driving the expression of a luciferase reporter gene. This assay allowed for the quantification of ATF6 α transcriptional activity.

A screen of over 100,000 compounds identified a pyrazole amide, designated Ceapin-A1, that inhibited ER stress-induced luciferase activity. Further validation confirmed that Ceapin-A1 specifically blocked the ATF6 α pathway without significantly affecting the IRE1 or PERK branches of the UPR. The name "Ceapin" was derived from the Irish verb 'ceap', meaning 'to trap', reflecting the compound's mechanism of retaining ATF6 α in the ER.

A Neomorphic Mechanism of Action

The exquisite specificity of Ceapins for ATF6 α over its close homolog ATF6 β and the sterol response element binding protein (SREBP), which are processed by the same Golgi-resident proteases, pointed towards a unique mechanism of action beyond simple protease inhibition.

Initial Insights: Trapping ATF6 α in the ER

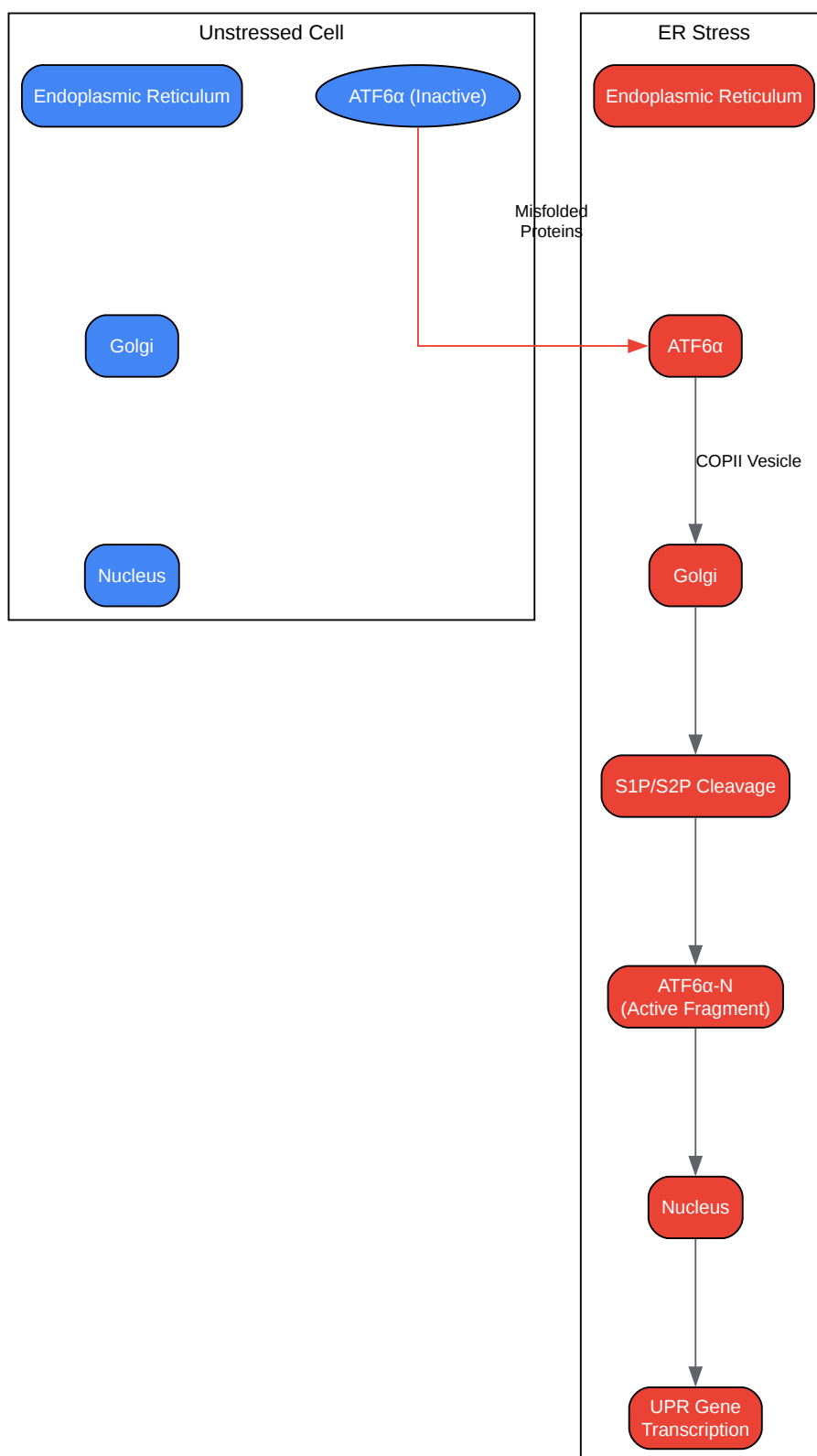
Initial studies using fluorescence microscopy revealed that in the presence of Ceapins, GFP-tagged ATF6 α formed distinct foci within the ER and was prevented from translocating to the Golgi apparatus upon ER stress. This trapping mechanism effectively sequesters ATF6 α from the S1P and S2P proteases required for its activation.

Target Identification via CRISPRi Screen

To elucidate the molecular target of Ceapins, a genome-wide CRISPR interference (CRISPRi) screen was performed. This unbiased approach identified the peroxisomal transporter ABCD3 as a gene whose knockdown conferred resistance to Ceapin treatment. This surprising discovery implicated a different organelle in the mechanism of ATF6 α inhibition.

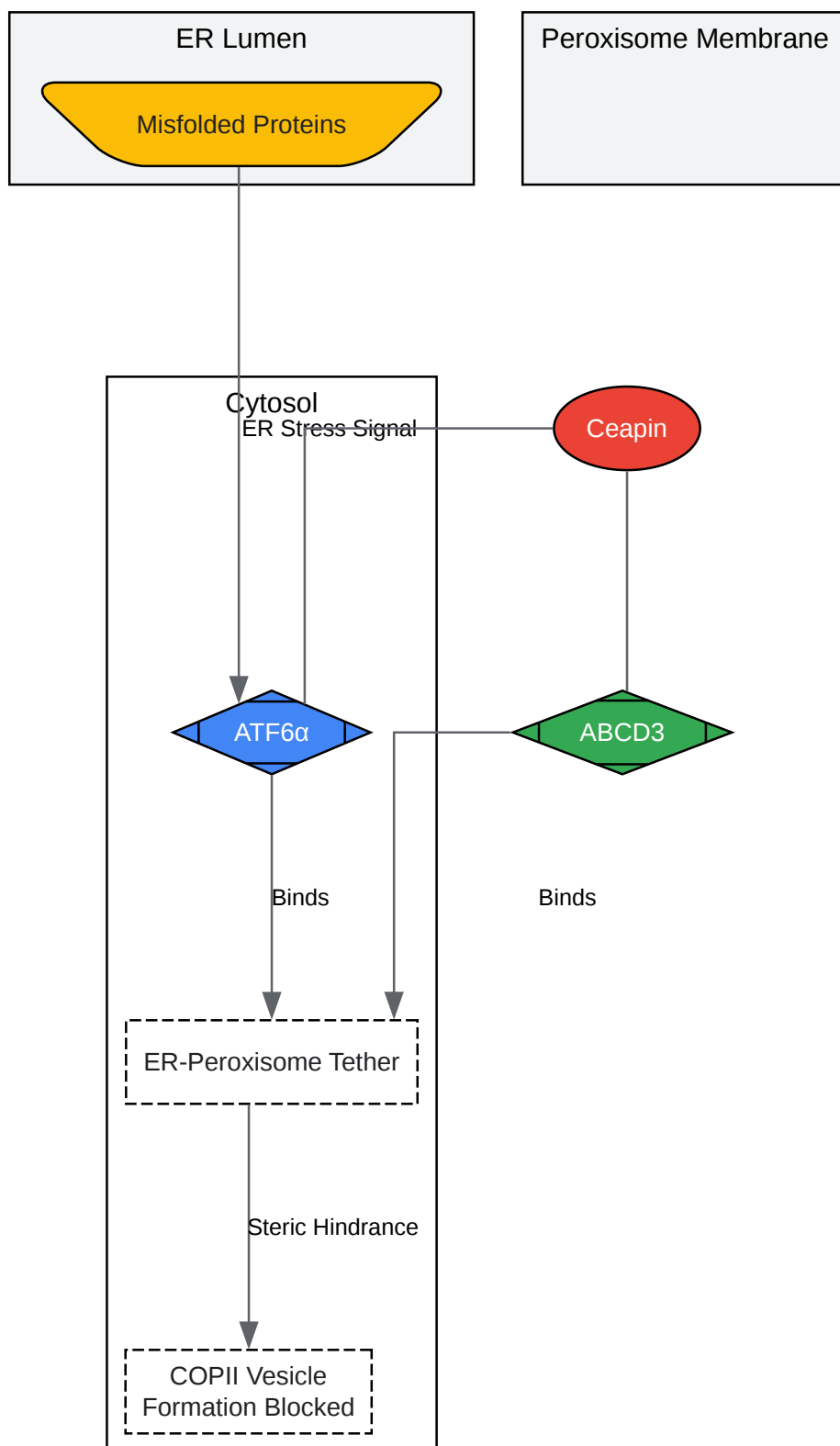
Chemical-Induced Inter-Organelle Tethering

Subsequent proteomic and immunoprecipitation studies confirmed a direct, Ceapin-dependent physical interaction between ATF6 α and ABCD3. The groundbreaking conclusion was that Ceapins function by inducing a neomorphic interaction, physically tethering the ER to peroxisomes. Ceapins act as a molecular glue, binding to the cytosolic domain of ATF6 α and the transmembrane regions of ABCD3. This tethering sterically prevents ATF6 α from being incorporated into COPII vesicles, which are responsible for its transport to the Golgi. This mechanism is independent of the natural transporter function of ABCD3.



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Caption: The ATF6α signaling pathway under normal and ER stress conditions.



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Caption: Ceapin-induced tethering of ER (via ATF6α) and peroxisomes (via ABCD3).

Structure-Activity Relationship (SAR) and Optimization

Following the identification of Ceapin-A1, SAR studies were conducted to improve potency and define the essential pharmacophore. These studies revealed that all four rings of the Ceapin-A1 structure were necessary for its activity. By modifying these rings, analogs with improved inhibitory capacity were synthesized. This effort led to the development of **Ceapin-A7**, which demonstrated a nearly ten-fold increase in potency compared to the original hit.

Quantitative Data

The efficacy of Ceapin analogs has been quantified through various cellular assays. The half-maximal inhibitory concentrations (IC₅₀) highlight the successful optimization from Ceapin-A1 to the more potent **Ceapin-A7**.

Compound	ERSE-Luciferase IC ₅₀ (μM)	Notes
Ceapin-A1	4.9 ± 1.2	Initial hit compound.
Ceapin-A3	6.9 ± 0.7	Phenyl ring substitution, comparable activity to A1.
Ceapin-A5	> 30	Inactive analog, used as a negative control.
Ceapin-A7	0.59 ± 0.17	Optimized potent analog.

Further quantitative analysis using qPCR confirmed that Ceapins inhibit the induction of endogenous ATF6α target genes, such as GRP78 (also known as HSPA5) and HERPUD1, in a dose-dependent manner. Cell viability assays demonstrated that while Ceapins have no toxicity in unstressed cells, they sensitize cells to ER stress-induced apoptosis, a phenotype consistent with the genetic ablation of ATF6α.

Experimental Protocols

ERSE-Luciferase Reporter Assay

This assay is fundamental for screening and quantifying the activity of ATF6α inhibitors.

- Cell Line: HEK293T cells stably expressing a luciferase reporter gene under the control of a promoter containing multiple ERSEs.
- Procedure:
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Treat cells with various concentrations of test compounds (e.g., Ceapins) or vehicle (DMSO).
 - Induce ER stress using an agent like Thapsigargin (Tg) or Tunicamycin (Tm).
 - Incubate for a defined period (e.g., 9-16 hours).
 - Lyse the cells and measure luciferase activity using a luminometer.
 - Normalize luciferase values to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).
 - Calculate IC₅₀ values by plotting the normalized luciferase activity against the log of the compound concentration.

Genome-Wide CRISPRi Screen

This unbiased screen was pivotal in identifying ABCD3 as the molecular target of Ceapins.

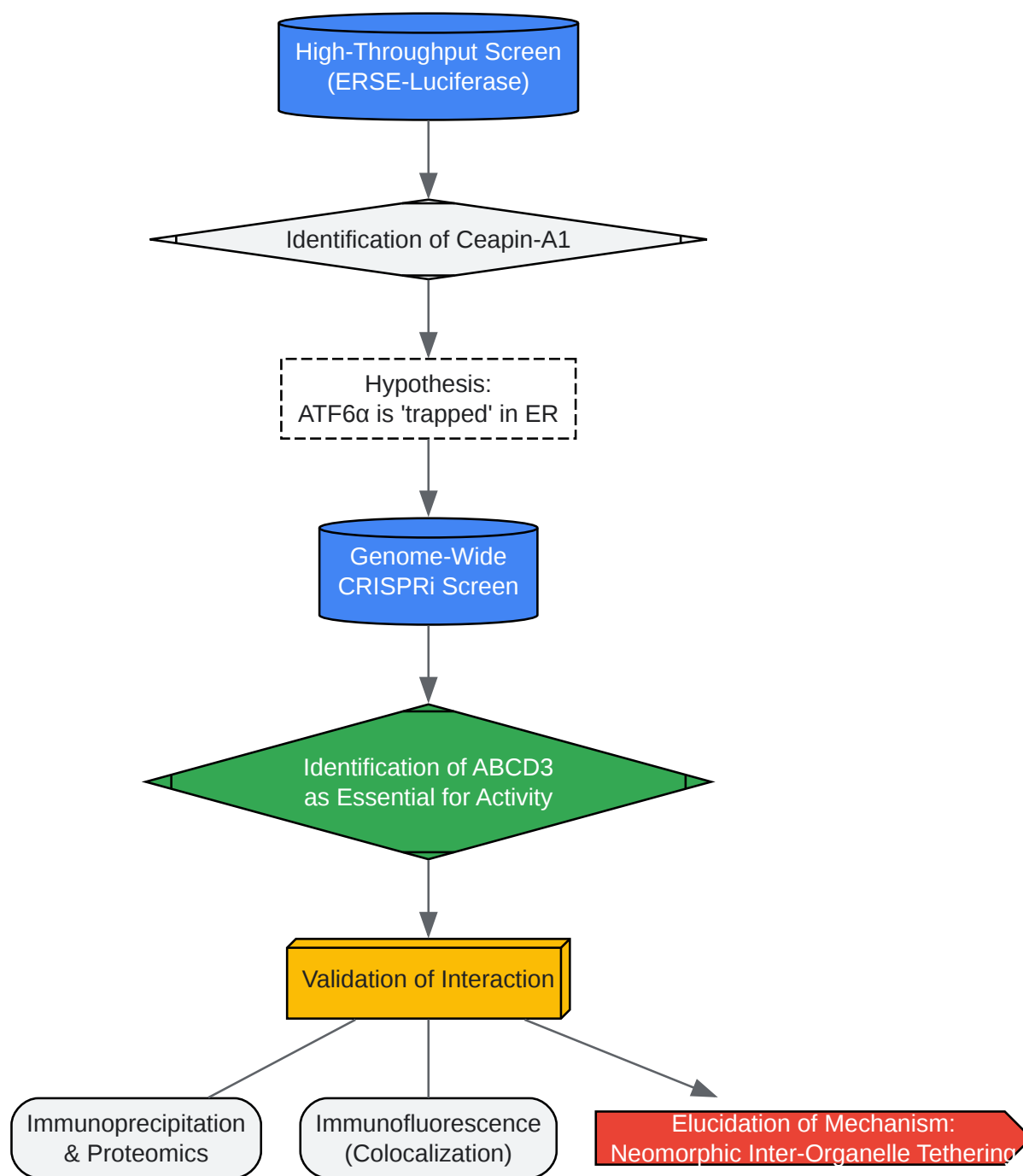
- Cell Line: K562 cells engineered to express dCas9-KRAB and the ERSE reporter system.
- Procedure:
 - Transduce the cell line with a genome-scale sgRNA library.
 - Treat the pooled cell population with an ER stressor (Tunicamycin) and a sublethal dose of **Ceapin-A7**.
 - Use Fluorescence-Activated Cell Sorting (FACS) to isolate cells that exhibit high reporter fluorescence, indicating resistance to Ceapin's inhibitory effect.
 - Isolate genomic DNA from the sorted resistant population and the control population.

- Use next-generation sequencing to determine the enrichment of specific sgRNAs in the resistant population.
- Bioinformatic analysis identifies genes whose knockdown confers resistance; in this case, ABCD3 was the top hit.

Immunofluorescence and Microscopy

This method is used to visualize the subcellular localization of ATF6 α and its colocalization with other proteins.

- Cell Line: U2-OS cells stably expressing GFP-ATF6 α are commonly used.
- Procedure:
 - Grow cells on glass coverslips.
 - Treat with vehicle (DMSO), ER stressor (Tg or Tm), and/or Ceapins for the desired time.
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize cells with a detergent (e.g., 0.1% Triton X-100).
 - Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
 - Incubate with primary antibodies against target proteins (e.g., anti-ABCD3, anti-PEX14 for peroxisomes, anti-GM130 for Golgi).
 - Wash and incubate with fluorescently-labeled secondary antibodies.
 - Mount coverslips on slides with a DAPI-containing mounting medium to stain nuclei.
 - Image using a confocal or widefield fluorescence microscope.
 - Analyze images for protein localization, foci formation, and colocalization using software like ImageJ or CellProfiler.



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Caption: Experimental workflow for the discovery and target identification of Ceapins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein

against thermal denaturation.

- Procedure:
 - Compound Treatment: Treat intact cells with the test compound (e.g., **Ceapin-A7**) or vehicle (DMSO) and incubate to allow for cell entry and target binding.
 - Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
 - Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
 - Separation: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
 - Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., ATF6α or ABCD3) remaining in the soluble fraction by Western blot or other protein detection methods.
 - Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.

Conclusion

The discovery of Ceapins represents a significant breakthrough in the study of the Unfolded Protein Response. These molecules are not only the first selective inhibitors of the ATF6α pathway but also function through an unprecedented mechanism of chemically-induced inter-organelle tethering. By hijacking the peroxisomal protein ABCD3 to sequester ATF6α, Ceapins achieve remarkable specificity. The development from the initial hit, Ceapin-A1, to the potent analog, **Ceapin-A7**, underscores the power of medicinal chemistry in optimizing small molecule probes. Ceapins provide invaluable tools for researchers to investigate the physiological and pathological roles of ATF6α and hold promise for the development of novel therapeutics for diseases characterized by ER stress, such as cancers and neurodegenerative disorders.

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